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Compound of Interest

Compound Name: Atr-IN-10

Cat. No.: B12415659 Get Quote

Notice: As of November 2025, publicly available data on the ATR inhibitor, ATR-IN-10, is limited

to a single primary publication. Independent validation studies and comparative data from

sources other than the original discovery research group have not been identified in the public

domain. Therefore, the information presented in this guide is based solely on the initial findings

and awaits independent verification.

Introduction to ATR-IN-10
ATR-IN-10 is a potent and highly selective inhibitor of the Ataxia Telangiectasia and Rad3-

related (ATR) kinase.[1] ATR is a critical component of the DNA Damage Response (DDR)

pathway, playing a key role in maintaining genomic stability, particularly in response to

replication stress.[2][3][4] Due to the reliance of many cancer cells on the ATR pathway for

survival, especially those with defects in other DDR pathways like ATM, ATR inhibitors are a

promising class of anti-cancer therapeutics.[2][4][5]

Published Efficacy of ATR-IN-10
The initial discovery and characterization of ATR-IN-10 were reported by Bin H, et al. in the

European Journal of Medicinal Chemistry. The key findings from this publication are

summarized below.
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The following table outlines the reported inhibitory concentrations (IC50) of ATR-IN-10 from the

primary publication.

Assay Type Target/Cell Line IC50 (μM)

Biochemical Assay ATR Kinase 2.978[1]

Note: Further quantitative data from the primary publication regarding cellular activity,

selectivity against other kinases, and in vivo efficacy were not accessible for this guide.

Experimental Protocols
Detailed experimental methodologies are crucial for the independent validation and comparison

of published data. The following are summaries of the likely experimental approaches used in

the initial characterization of ATR-IN-10, based on standard practices in the field. The precise

details are contained within the primary publication, which should be consulted for replication

studies.

ATR Kinase Inhibition Assay (Biochemical)
To determine the direct inhibitory effect of ATR-IN-10 on ATR kinase activity, a biochemical

assay was likely performed. This type of assay typically involves the following steps:

Reagents: Recombinant human ATR protein, a suitable substrate (e.g., a peptide containing

a consensus phosphorylation sequence for ATR), ATP (adenosine triphosphate), and the test

compound (ATR-IN-10).

Procedure: The ATR enzyme, substrate, and varying concentrations of ATR-IN-10 are

incubated together in a reaction buffer. The kinase reaction is initiated by the addition of ATP.

Detection: The level of substrate phosphorylation is quantified. This is often done using

methods such as:

Radiolabeling: Using ³²P-labeled ATP and measuring the incorporation of the radioactive

phosphate into the substrate.
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Antibody-based detection: Using an antibody that specifically recognizes the

phosphorylated substrate.

Data Analysis: The concentration of ATR-IN-10 that inhibits 50% of the ATR kinase activity

(IC50) is calculated from a dose-response curve.

Signaling Pathways and Experimental Workflows
Visualizing the biological context and experimental procedures can aid in understanding the

mechanism of action and the methods used to evaluate ATR-IN-10.

ATR Signaling Pathway
The Ataxia Telangiectasia and Rad3-related (ATR) kinase is a master regulator of the DNA

damage response, particularly in response to single-stranded DNA (ssDNA) which can arise

from replication stress. The simplified signaling cascade is as follows:
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Caption: Simplified ATR signaling pathway and the inhibitory action of ATR-IN-10.

Experimental Workflow for IC50 Determination
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The general workflow for determining the half-maximal inhibitory concentration (IC50) of a

compound against a target kinase is a standard procedure in drug discovery.
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Caption: General experimental workflow for determining the IC50 of ATR-IN-10.

Conclusion and Future Directions
ATR-IN-10 has been identified as a potent inhibitor of ATR kinase based on initial published

findings. However, for a comprehensive understanding of its therapeutic potential and to enable

direct comparisons with other ATR inhibitors in development, independent validation of the

published data is essential. Researchers are encouraged to perform their own evaluations of

ATR-IN-10 and to publish their findings to contribute to the collective understanding of this

compound. Future studies should aim to replicate the initial potency and selectivity data, as

well as to expand upon the cellular and in vivo anti-tumor effects.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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